9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A
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Overview
Description
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A is a diterpenoid compound extracted from the stem barks of Taxus baccata L. cv. stricta
Preparation Methods
The compound is typically extracted from natural sources, specifically the stem barks of Taxus baccata L. cv. stricta. The extraction process involves several steps, including solvent extraction, purification, and crystallization. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard and natural product for various analytical techniques. In biology, it is studied for its potential biological activities, including anticancer properties. In medicine, it is explored for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids extracted from Taxus species, such as paclitaxel and docetaxel. These compounds share some structural similarities but differ in their specific chemical modifications and biological activities.
Properties
IUPAC Name |
[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDWKDPOYAZLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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